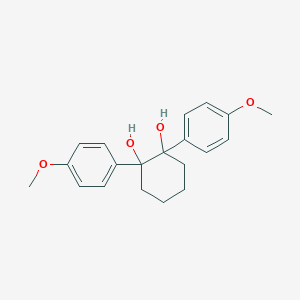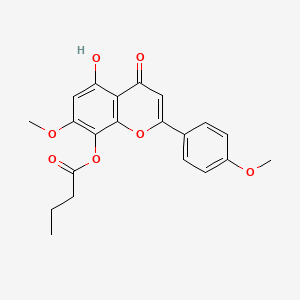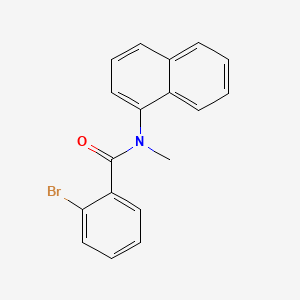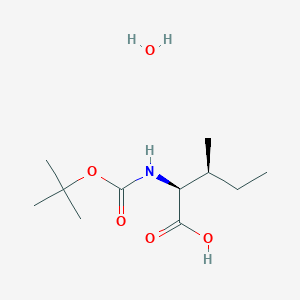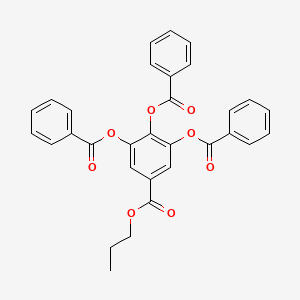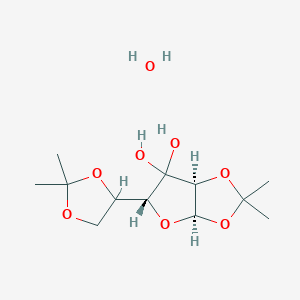
1,2:5,6-DI-O-Isopropylidene-alpha-D-ribohexulofuranos-3-ulose hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2:5,6-Di-O-isopropylidene-alpha-D-ribohexulofuranos-3-ulose hydrate is a derivative of glucose . It is a solid substance with a molecular formula of C12H20O6 and a molecular weight of 260.29 .
Synthesis Analysis
The synthesis of this compound involves the addition of sodium borohydride to a stirring solution of 1,2:5,6-di-O-isopropylidene-alpha-D-ribohexulofuranos-3-ulose in a 10:1 ethanol-water mixture . The reaction mixture is stirred until no starting material is detected by TLC .
Molecular Structure Analysis
The structure of this compound has been solved using direct methods and refined against F2 on all data by full-matrix least-squares methods .
Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be used as a starting material to prepare biologically active L-acovenose and 6-deoxy-L-idose . Key steps in these syntheses include the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose and regioselective protection of 6-deoxy .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 74.0 77.0 °C . It is stored at temperatures below 0°C .
Mecanismo De Acción
Propiedades
IUPAC Name |
(3aR,5R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7.H2O/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8;/h6-9,13-14H,5H2,1-4H3;1H2/t6?,7-,8+,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPILWBAKLOFS-ARADCGTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-5,6-Di-O-isopropylidene-a-D-ribo-hexulofuranos-3-ulose hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



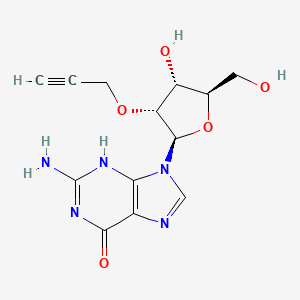
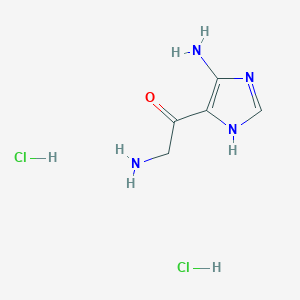


![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B8122736.png)
